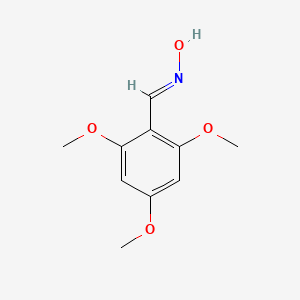

2,4,6-Trimethoxybenzaldehyde oxime

Description

Significance of Oximes in Organic Synthesis and Chemical Research

The importance of oximes in organic synthesis and chemical research is multifaceted. They are crucial intermediates in the creation of a wide array of more complex molecules, including amines, nitriles, and various nitrogen-containing heterocyclic compounds. numberanalytics.comnih.gov This versatility stems from the relative ease with which the oxime functional group can be transformed into other functionalities. numberanalytics.com For instance, the reduction of oximes can yield amines, while dehydration leads to the formation of nitriles. britannica.com

Beyond their role as synthetic intermediates, oximes are utilized as protecting groups for carbonyl compounds (aldehydes and ketones) and are central to the Beckmann rearrangement, a classic organic reaction for synthesizing amides. nih.gov Their applications extend into materials science, where they are used in the synthesis of polymers and other advanced materials, and into analytical chemistry as reagents. numberanalytics.com Furthermore, certain oxime derivatives have found use in pharmaceuticals and as antidotes for nerve agents. nih.govwikipedia.org

General Overview of Aldoximes and Ketoximes

Oximes are broadly categorized into two main types based on the precursor carbonyl compound: aldoximes and ketoximes. numberanalytics.comwikipedia.org

Aldoximes are derived from aldehydes and thus have at least one hydrogen atom attached to the carbon of the C=N bond. wikipedia.orgnoaa.gov

Ketoximes are formed from ketones and have two organic side-chains attached to the carbon of the C=N bond. wikipedia.orgnoaa.gov

This structural distinction influences their reactivity, with aldoximes generally being more reactive than ketoximes. noaa.gov A key reaction for both types is hydrolysis, which regenerates the original aldehyde or ketone and hydroxylamine (B1172632). wikipedia.orgnoaa.gov

The synthesis of both aldoximes and ketoximes is most commonly achieved through a condensation reaction between an aldehyde or a ketone and hydroxylamine. numberanalytics.comwikipedia.org This reaction is a reliable method and is often used for the identification and purification of carbonyl compounds, as the resulting oximes are typically crystalline solids with distinct melting points. vedantu.combritannica.com

Contextualizing 2,4,6-Trimethoxybenzaldehyde (B41885) Oxime within Substituted Aryl Oxime Research

2,4,6-Trimethoxybenzaldehyde oxime falls under the classification of a substituted aryl oxime. Aryl oximes, which have an aromatic ring directly attached to the C=N-OH group, are a significant area of research. The substituents on the aromatic ring can profoundly influence the chemical and physical properties of the oxime.

Research into substituted aryl oximes explores how different electron-donating or electron-withdrawing groups on the aryl ring affect the reactivity of the oxime functionality. For example, studies have investigated the cobalt-catalyzed reactions of various substituted aryl ketoximes and aldoximes. rsc.orgrsc.org The electronic nature of the substituents on the aromatic ring, such as methoxy (B1213986) groups, can impact the reaction's efficiency and selectivity. rsc.org The presence of the three methoxy groups in this compound makes it an interesting subject for studying these electronic effects. The methoxy groups are known to be electron-donating, which can influence the electron density of the oxime's C=N bond and its subsequent reactivity.

Furthermore, the synthesis of various substituted aryl oximes, including those with multiple methoxy groups, has been reported in the literature, often as part of broader studies on their potential applications. niscpr.res.in The synthesis of this compound itself has been documented, with reported yields being quite high. niscpr.res.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-13-7-4-9(14-2)8(6-11-12)10(5-7)15-3/h4-6,12H,1-3H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCMJRGHQWYGCF-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=NO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)/C=N/O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Trimethoxybenzaldehyde Oxime

Conventional Synthetic Routes

Conventional methods for synthesizing 2,4,6-trimethoxybenzaldehyde (B41885) oxime primarily rely on the condensation reaction between the corresponding aldehyde and a hydroxylamine (B1172632) derivative. These routes are well-established and widely documented in chemical literature.

Condensation of 2,4,6-Trimethoxybenzaldehyde with Hydroxylamine Hydrochloride

The most common and straightforward method for preparing 2,4,6-trimethoxybenzaldehyde oxime is the condensation reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride. niscpr.res.inrsc.org This reaction is typically carried out in a suitable solvent, and a base is often added to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby facilitating the formation of the free hydroxylamine nucleophile.

One documented procedure involves dissolving 2,4,6-trimethoxybenzaldehyde in water, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and sodium acetate (B1210297). The mixture is then heated to 80°C under a nitrogen atmosphere for two hours, resulting in a yield of 89%. niscpr.res.in Another approach utilizes a mixture of water and ethanol (B145695) as the solvent. In this method, 2,4,6-trimethoxybenzaldehyde is added to a stirred solution of hydroxylamine sulphate and potassium hydroxide (B78521) in aqueous ethanol at room temperature. rsc.org After two hours, the product is extracted and purified, yielding 80% of the desired oxime. rsc.org

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step to form the carbon-nitrogen double bond characteristic of an oxime.

Role of Reaction Conditions and Catalysts in Oxime Formation

The efficiency of oxime formation from 2,4,6-trimethoxybenzaldehyde is significantly influenced by the reaction conditions and the presence of catalysts. The choice of solvent, temperature, and the base used to liberate hydroxylamine from its salt are critical parameters. For instance, the use of sodium acetate as a base in an aqueous medium at 80°C provides a high yield of the oxime. niscpr.res.in Alternatively, potassium hydroxide in an aqueous ethanol mixture at room temperature is also effective. rsc.org

While many preparations of simple oximes proceed without the need for a specific catalyst beyond a base, the broader field of oxime synthesis has explored various catalytic systems to improve reaction rates and yields, especially for less reactive carbonyl compounds. However, for an activated aldehyde like 2,4,6-trimethoxybenzaldehyde, the reaction with hydroxylamine is generally facile under the aforementioned conditions without requiring additional specialized catalysts.

Advanced and Green Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalyst-free reactions in aqueous media, microwave-assisted synthesis, and the use of novel catalysts for oxime formation.

Catalyst-Free Methods in Aqueous/Mineral Water Media

In a move towards greener chemistry, catalyst-free methods for the synthesis of aryl oximes, including derivatives of trimethoxybenzaldehyde, have been developed in aqueous media. ias.ac.inresearchgate.net One study highlights a practical and environmentally friendly method for synthesizing aryl oximes from aryl aldehydes using hydroxylamine hydrochloride in mineral water at room temperature. ias.ac.in The use of mineral water, which contains various dissolved salts, can facilitate the reaction, potentially by enhancing the acidity of the medium and activating the hydroxylamine. ias.ac.in This method avoids the use of organic solvents and catalysts, making it an attractive green alternative. ias.ac.inresearchgate.net For 3,4,5-trimethoxybenzaldehyde (B134019), a closely related isomer, the reaction with hydroxylamine hydrochloride in a mineral water/methanol mixture at room temperature yielded the corresponding oxime in 95% yield within 10 minutes. ias.ac.in This suggests that similar efficiency could be expected for the 2,4,6-isomer under these eco-friendly conditions.

Microwave-Assisted Synthesis of Oxime Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been applied to the synthesis of various organic compounds, including oximes. The rapid heating and potential for non-thermal microwave effects can lead to significantly reduced reaction times and improved yields. While a specific microwave-assisted synthesis for this compound is not detailed in the provided search results, the general applicability of this method to the synthesis of oxime derivatives from aldehydes suggests its potential as a rapid and efficient alternative to conventional heating. jetir.org For instance, the synthesis of other complex molecules has been successfully achieved in minutes under microwave irradiation. jetir.org

Manganese(II) Chloride Tetrahydrate Catalysis for Methoximation

While the provided information focuses on the synthesis of the oxime, a related and important transformation is methoximation. A recent study has reported an eco-friendly and efficient method for the methoximation of aromatic aldehydes and ketones using manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as a catalyst. nih.govresearchgate.net This method proceeds in ethanol at 50°C with low catalyst loading and without the need for additional ligands, providing good to excellent yields of methoximes. nih.govresearchgate.net For 2,4,6-trimethoxybenzaldehyde, the corresponding O-methyl oxime was synthesized in 97% yield using this catalytic system. nih.gov The proposed mechanism involves the coordination of the manganese(II) ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by methoxyamine. researchgate.net This catalytic system represents a mild and environmentally friendly approach for the synthesis of methoxime derivatives. nih.govresearchgate.net

Table of and its Derivatives

| Method | Reactants | Solvent | Catalyst/Base | Conditions | Product | Yield (%) |

| Conventional Condensation | 2,4,6-Trimethoxybenzaldehyde, Hydroxylamine Hydrochloride | Water | Sodium Acetate | 80°C, 2h | This compound | 89% niscpr.res.in |

| Conventional Condensation | 2,4,6-Trimethoxybenzaldehyde, Hydroxylamine Sulphate | Water/Ethanol | Potassium Hydroxide | Room Temp, 2h | This compound | 80% rsc.org |

| Green Synthesis (by analogy) | 3,4,5-Trimethoxybenzaldehyde, Hydroxylamine Hydrochloride | Mineral Water/Methanol | None | Room Temp, 10 min | 3,4,5-Trimethoxybenzaldehyde oxime | 95% ias.ac.in |

| Catalytic Methoximation | 2,4,6-Trimethoxybenzaldehyde, Methoxyamine Hydrochloride | Ethanol | MnCl₂·4H₂O | 50°C | 2,4,6-Trimethoxybenzaldehyde O-methyl oxime | 97% nih.gov |

Precursor Synthesis: 2,4,6-Trimethoxybenzaldehyde

The preparation of 2,4,6-trimethoxybenzaldehyde can be efficiently achieved through two principal synthetic pathways. These methods are the oxidation of the corresponding benzyl (B1604629) alcohol and the direct formylation of the highly activated 1,3,5-trimethoxybenzene (B48636) ring.

Oxidation of 2,4,6-Trimethoxybenzyl Alcohol

The conversion of 2,4,6-trimethoxybenzyl alcohol to 2,4,6-trimethoxybenzaldehyde is an oxidation reaction that requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. Mild oxidizing agents are generally preferred for this transformation.

Common reagents for the oxidation of primary alcohols to aldehydes include Pyridinium (B92312) Chlorochromate (PCC) and Dess-Martin Periodinane (DMP). PCC is a milder alternative to chromic acid and typically oxidizes primary alcohols to aldehydes efficiently. libretexts.org The reaction is often carried out in a solvent like dichloromethane (B109758). libretexts.org Dess-Martin Periodinane is another highly effective reagent known for its mild reaction conditions (room temperature, neutral pH), high yields, and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The oxidation using DMP is typically performed in dichloromethane or chloroform (B151607) and is often complete within a few hours. organic-chemistry.orgorganic-synthesis.com While specific yields for the oxidation of 2,4,6-trimethoxybenzyl alcohol using these exact reagents are not detailed in the surveyed literature, these methods are standard procedures for achieving such chemical transformations. libretexts.orgwikipedia.org

Formylation of 1,3,5-Trimethoxybenzene

The introduction of a formyl group onto the 1,3,5-trimethoxybenzene ring is an effective method for synthesizing 2,4,6-trimethoxybenzaldehyde. The three methoxy (B1213986) groups strongly activate the aromatic ring, facilitating electrophilic substitution. Several formylation methods have been successfully applied.

Vilsmeier-Haack Reaction: This classic method introduces a formyl group to electron-rich aromatic rings. It involves the use of a Vilsmeier reagent, typically prepared from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). scialert.net The reaction of 1,3,5-trimethoxybenzene via Vilsmeier-Haack formylation yields 2,4,6-trimethoxybenzaldehyde. scialert.net While a patent detailing the formylation of the related isomer 1,2,3-trimethoxybenzene (B147658) specifies reaction temperatures of 70-80°C, the specific yield for the 1,3,5-isomer is not consistently reported in the available literature. google.com

Rieche Formylation: A study reported the successful formylation of 1,3,5-trimethoxybenzene using dichloromethyl methyl ether and titanium tetrachloride (TiCl₄) as a Lewis acid in dichloromethane (DCM). This reaction afforded 2,4,6-trimethoxybenzaldehyde in a 44% yield after purification. mdpi.comresearchgate.net

Gattermann Reaction: The Gattermann reaction is another method for formylating aromatic compounds. wikipedia.orgcambridge.org The classical approach uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst. wikipedia.orgcambridge.org A significant modification, known as the Adams modification, generates the required HCN in situ from a safer solid reagent, zinc cyanide (Zn(CN)₂), in the presence of HCl. wikipedia.orgmdma.ch This method is applicable to phenolic ethers. cambridge.org The reaction proceeds through the formation of an electrophilic formiminium species which attacks the electron-rich benzene (B151609) ring. youtube.com

Formylation with Difluoro(phenylsulfanyl)methane: A high-yield formylation of 1,3,5-trimethoxybenzene has been achieved using difluoro(phenylsulfanyl)methane and stannic chloride (SnCl₄). This method, followed by an oxidative aqueous workup, provided the desired 2,4,6-trimethoxybenzaldehyde in an excellent yield. thieme-connect.com

The following table provides a summary of the different formylation methodologies for 1,3,5-trimethoxybenzene.

| Formylation Method | Reagents | Reported Yield | Reference |

| Vilsmeier-Haack | DMF, POCl₃ | Not specified | scialert.net |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | 44% | mdpi.comresearchgate.net |

| Gattermann Reaction | Zn(CN)₂, HCl | Not specified | wikipedia.orgmdma.ch |

| Using Difluoro(phenylsulfanyl)methane | PhSCF₂H, SnCl₄ | 98% (for a related substrate) | thieme-connect.com |

Chemical Reactivity and Transformation of 2,4,6 Trimethoxybenzaldehyde Oxime

Reactions of the Oxime Functionality

The oxime group (C=N-OH) is a versatile functional group that can undergo oxidation, reduction, and rearrangement reactions, as well as serve as a precursor for the generation of other reactive species.

Oxidation Reactions: Conversion to Nitriles

The oxidation of aldoximes provides a direct route to nitriles (R-C≡N). This transformation is essentially a dehydration process and can be achieved using a variety of reagents. For 2,4,6-trimethoxybenzaldehyde (B41885) oxime, this reaction yields 2,4,6-trimethoxybenzonitrile (B1583797). This conversion is a common strategy in organic synthesis for the preparation of nitriles from aldehydes via the intermediate oxime. molaid.com While various methods exist for the dehydration of aldoximes to nitriles, the specific conditions applied to 2,4,6-trimethoxybenzaldehyde oxime can vary.

Reduction Reactions: Formation of Amines

The reduction of the oxime functionality in this compound leads to the formation of the corresponding primary amine, 2,4,6-trimethoxybenzylamine. This transformation is a crucial method for synthesizing primary amines from carbonyl compounds.

Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are effective for this reduction. quora.comstackexchange.com The reaction involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. stackexchange.com Catalytic hydrogenation is another widely used method. Catalysts like Raney Nickel, platinum, or palladium on carbon can be employed, often under a hydrogen atmosphere, to achieve this reduction. bohrium.commdpi.comutc.edu The choice of catalyst and reaction conditions can be critical to ensure high yields and prevent the formation of side products. mdpi.com

Table 1: Selected Reagents for the Reduction of this compound

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 2,4,6-Trimethoxybenzylamine | A powerful, non-selective reducing agent. quora.comorganicchemistrydata.org |

| Raney Nickel / H₂ | 2,4,6-Trimethoxybenzylamine | A common catalyst for hydrogenation. mdpi.com |

O-Alkylation and Esterification of the Oxime Hydroxyl Group

The hydroxyl group of the oxime is amenable to alkylation and esterification, leading to the formation of oxime ethers and esters, respectively. These derivatives can exhibit different reactivity and have applications in various areas of chemical synthesis.

O-alkylation, such as methylation, can be achieved by treating the oxime with an alkylating agent. For instance, the reaction of 2,4,6-trimethoxybenzaldehyde with methoxyamine hydrochloride in ethanol (B145695) at elevated temperatures yields (E)-2,4,6-trimethoxybenzaldehyde O-methyl oxime with high efficiency. researchgate.netnih.gov

Esterification of the oxime hydroxyl group has also been reported. The reaction of this compound with undec-10-enoyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) results in the formation of the corresponding O-acyl oxime, 2,4,6-trimethoxybenzaldehyde O-undec-10-enoyl oxime. researchgate.net

Table 2: Examples of O-Alkylation and Esterification Products

| Reactant | Product | Yield | Reference |

|---|---|---|---|

| Methoxyamine hydrochloride | (E)-2,4,6-Trimethoxybenzaldehyde O-methyl oxime | 97% | researchgate.netnih.gov |

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic reaction of oximes that converts them into amides or nitriles under acidic conditions. wikipedia.orgorganic-chemistry.org For aldoximes, such as this compound, the reaction typically leads to the formation of a primary amide or, more commonly, undergoes fragmentation to produce a nitrile. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The outcome is highly dependent on the reaction conditions and the structure of the oxime. wikipedia.org The rearrangement is initiated by the protonation of the hydroxyl group, converting it into a good leaving group. Subsequent migration of the group anti-periplanar to the leaving group on the nitrogen atom occurs. wikipedia.orgorganic-chemistry.org In the case of aldoximes, the migrating group is a hydrogen atom, which can lead to the formation of a formamide (B127407) intermediate that may subsequently dehydrate to a nitrile. Competing fragmentation reactions are a common feature for aldoximes. wikipedia.org

In situ Generation of Nitrile Oxides from this compound

This compound serves as a stable precursor for the in situ generation of the highly reactive 2,4,6-trimethoxybenzonitrile oxide. This 1,3-dipole is a valuable intermediate in the synthesis of five-membered heterocyclic compounds, particularly isoxazoles and isoxazolines, through [3+2] cycloaddition reactions.

The generation of the nitrile oxide typically involves a two-step process. First, the oxime is converted to the corresponding hydroximoyl chloride. This can be achieved using a chlorinating agent. Subsequently, treatment with a base, such as triethylamine, eliminates hydrogen chloride to generate the nitrile oxide in the presence of a dipolarophile. bangor.ac.uk This in situ generation is necessary as nitrile oxides are often unstable and prone to dimerization. bangor.ac.uk The generated 2,4,6-trimethoxybenzonitrile oxide has been successfully employed in cycloaddition reactions with various dipolarophiles, including disubstituted acetylenes like dimethyl acetylenedicarboxylate, to synthesize polyfunctional isoxazole (B147169) ring systems. researchgate.netacs.orgacs.org

Reactions Involving Methoxy (B1213986) Groups and Aromatic Ring

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of three electron-donating methoxy groups at the ortho and para positions. wikipedia.org These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. However, the reactivity can also be influenced by the oxime substituent.

In some cases, under strong acidic conditions, cleavage of the molecule can occur. For instance, a related compound, 6-methoxy-2-(2,4,6-trimethoxybenzoyl)coumaran-3-one, was found to cleave under acidic conditions to yield 1,3,5-trimethoxybenzene (B48636) and 6-methoxycoumaranone, rather than undergoing demethylation. rsc.org This suggests that under certain harsh conditions, the stability of the 2,4,6-trimethoxyphenyl moiety can lead to bond cleavage at the connection to the rest of the molecule.

Furthermore, the electronic nature of the trimethoxylated ring plays a role in reactions involving other parts of the molecule. In photoredox-catalyzed reactions, the 2,4,6-trimethoxybenzaldehyde moiety has been used as a viable activating group for imines derived from it, highlighting the influence of its electronic properties on distal reactivity. nih.govsci-hub.se

Nucleophilic Substitution Reactions of Methoxy Groups

Direct nucleophilic substitution of the methoxy groups in this compound is generally challenging. The methoxy group is a poor leaving group, and the benzene ring is electron-rich, which disfavors attack by nucleophiles. However, such substitutions can be achieved under specific conditions, particularly through the activation of the aromatic ring by complexation with a transition metal.

For instance, studies on related trimethoxybenzene derivatives complexed with a tricarbonylchromium (Cr(CO)₃) tripod have demonstrated that the methoxy groups can be displaced. The electrophilic nature of the [Cr(CO)₃] fragment withdraws electron density from the aromatic ring, making it susceptible to nucleophilic attack. Research on a (η⁶-1,2,3-trimethoxybenzene)tricarbonylchromium complex showed that treatment with the isobutyronitrile (B166230) carbanion followed by acid treatment resulted in a tele-meta nucleophilic aromatic substitution, displacing a methoxy group. uwindsor.ca In a separate study aimed at the synthesis of mescaline from a similar complex, an ipso substitution of a methoxy group was observed when the complex was reacted with lithioacetonitrile in the absence of HMPA. mdma.ch

These examples, while not performed directly on this compound, indicate that nucleophilic displacement of its methoxy groups is feasible, provided the aromatic ring is sufficiently activated, for example, by complexation to an electron-withdrawing metal center.

Table 1: Examples of Nucleophilic Substitution on Activated Trimethoxybenzene Cores

| Starting Material | Reagents | Product Type | Substitution Type | Reference |

| (η⁶-1,2,3-Trimethoxybenzene)tricarbonylchromium | 1. Isobutyronitrile carbanion; 2. Acid | 4-Substituted (η⁶-veratrole)tricarbonylchromium | tele-meta | uwindsor.ca |

| Tricarbonyl(η⁶-1,2,3-trimethoxybenzene)chromium | 1. LiCH₂CN in THF; 2. CF₃CO₂H | Dimethoxy derivative | ipso | mdma.ch |

Electrophilic Aromatic Substitution on the Trimethoxybenzene Moiety

The trimethoxybenzene moiety of this compound is highly activated towards electrophilic aromatic substitution (SEAr). The three methoxy groups are powerful electron-donating groups, significantly increasing the nucleophilicity of the aromatic ring. They direct incoming electrophiles to the ortho and para positions. In this specific molecule, the C2, C4, and C6 positions are occupied by methoxy groups. Therefore, electrophilic attack is strongly directed to the remaining two aromatic protons at the C3 and C5 positions.

The oxime group can also influence the regioselectivity of the reaction. While the oxime itself is a deactivating group, its directing effects would be overwhelmed by the strongly activating methoxy groups.

Studies on similar electron-rich aromatic compounds illustrate the potential reactions. For example, the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) with adipoyl chloride in the presence of aluminum chloride leads to C-C bond formation. nih.gov This reaction also demonstrated that demethylation of ortho-methoxy groups can occur under these conditions. nih.gov Furthermore, gold-catalyzed C(sp²)–H functionalization of 1,3,5-trimethoxybenzene with allenes has been shown to yield allyl benzene derivatives, highlighting the susceptibility of the activated C-H bonds to attack by electrophiles. ecnu.edu.cn

Given this high reactivity, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts alkylation/acylation on this compound would be expected to proceed readily at the C3 and C5 positions, potentially even under mild conditions.

Palladium-Catalyzed C-H Activation and Ortho-Bromination

Modern synthetic methods offer powerful tools for the selective functionalization of aromatic rings. Palladium-catalyzed C-H activation has emerged as a key strategy for introducing substituents at specific positions, often guided by a directing group within the molecule.

In the case of this compound, the oxime group can act as an effective directing group for ortho-functionalization. Research by Dubost and colleagues has demonstrated a selective palladium-catalyzed ortho-bromination of substituted benzaldoximes. acs.orgnih.gov In this reaction, the O-methyloxime directs the palladium catalyst to a neighboring C-H bond, facilitating its cleavage and subsequent substitution with a bromine atom. acs.orgnih.gov

This methodology allows for the precise installation of a bromine atom at one of the C-H bonds adjacent to the oxime-bearing carbon (the C-H bonds of the C2 and C6 methyl groups are not the target of this aromatic C-H activation). Given the symmetry of the starting material's aromatic ring with respect to the oxime, ortho-bromination would occur at either the C2 or C6 position. However, since these positions are already substituted with methoxy groups, the reaction would target the available C-H bonds on the ring. The directing effect of the oxime group specifically targets the ortho C-H bond. In this case, the C-H bonds at positions 3 and 5 are meta to the oxime-bearing carbon. The established directing group ability of oximes is for the ortho position. Therefore, this specific reaction would not be expected to functionalize the C3 or C5 positions. Instead, it highlights a powerful method used for benzaldoximes that have an available ortho C-H.

For a general benzaldoxime, the reaction proceeds using a palladium catalyst, an oxidant, and a bromine source. A subsequent rapid deprotection of the oxime can yield the corresponding 2-bromobenzaldehyde. nih.gov

Table 2: Representative Conditions for Pd-Catalyzed Ortho-Bromination of Benzaldoximes

| Component | Example Reagent/Condition | Purpose | Reference |

| Substrate | Substituted Benzaldoxime | Starting Material | acs.orgnih.gov |

| Catalyst | Palladium Acetate (B1210297) (Pd(OAc)₂) | Facilitates C-H activation | acs.orgnih.gov |

| Bromine Source | N-Bromosuccinimide (NBS) | Provides the electrophilic bromine | researchgate.net |

| Solvent | Acetic Acid or similar | Reaction medium | acs.orgnih.gov |

| Deprotection | Acidic conditions | Converts oxime back to aldehyde | nih.gov |

Applications As a Synthetic Intermediate and Building Block

Synthesis of Nitrogen-Containing Heterocycles

The oxime moiety of 2,4,6-trimethoxybenzaldehyde (B41885) oxime is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant structural motifs in many biologically active molecules. nih.gov

2,4,6-Trimethoxybenzaldehyde oxime serves as a key precursor for the generation of 2,4,6-trimethoxybenzonitrile (B1583797) oxide, a reactive 1,3-dipole. This in-situ generation is typically achieved through the oxidation of the aldoxime. organic-chemistry.org The resulting nitrile oxide readily undergoes [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford isoxazoline (B3343090) and isoxazole (B147169) derivatives, respectively. organic-chemistry.orgorganic-chemistry.org

The synthesis of the nitrile oxide precursor often involves the conversion of the aldoxime to a hydroximoyl halide. thieme-connect.de For electron-rich aldoximes like this compound, specific halogenating agents are required to prevent side reactions on the aromatic ring. thieme-connect.de One effective method involves using N-chlorosuccinimide in dimethylformamide. thieme-connect.de Another procedure utilizes anhydrous hydrogen chloride and Oxone (potassium peroxymonosulfate) in dimethylformamide, which allows for the smooth, high-yield conversion of trimethoxybenzaldehyde oximes into the corresponding hydroximoyl chlorides. thieme-connect.de Once formed, the nitrile oxide can be trapped with dipolarophiles to construct the isoxazole ring. organic-chemistry.org This method is a cornerstone for creating highly substituted isoxazoles, which are prevalent in many biologically active compounds. nih.gov

The 1,3-dipolar cycloaddition reaction is highly efficient for forming these five-membered heterocycles. For instance, nitrile oxides can react with cyclic 1,3-dicarbonyl compounds, such as 2,4-dioxopiperidines, to yield complex fused heterocyclic systems like isoxazolodihydropyridinones. nih.gov

Table 1: Selected Methods for Isoxazole Synthesis from Aldoxime Precursors

| Method | Reagents | Key Features | Citations |

| Nitrile Oxide Generation & Cycloaddition | 1. Aldoxime oxidation (e.g., with HTIB, Oxone) 2. Alkyne or alkene dipolarophile | In-situ generation of nitrile oxide; high regioselectivity. | organic-chemistry.org, organic-chemistry.org |

| Hydroximoyl Halide Intermediate | 1. N-chlorosuccinimide or Oxone/HCl 2. Base (e.g., triethylamine) 3. Dipolarophile | Isolation or in-situ use of hydroximoyl halide; suitable for electron-rich systems. | thieme-connect.de |

| Fused Heterocycle Synthesis | 1. In-situ generated nitrile oxide 2. Cyclic 1,3-dicarbonyls (e.g., 2,4-dioxopiperidines) | Convergent access to diverse, complex scaffolds. | nih.gov |

This table presents generalized methods applicable to aldoximes, including this compound.

Beyond isoxazoles, the oxime functionality is a gateway to other important N-heterocycles.

Pyrroles: The synthesis of substituted pyrroles can be achieved from oxime derivatives. One such pathway involves the conversion of O-allyl oximes, which can be prepared from the parent oxime, into O-vinyl oximes through an iridium-catalyzed isomerization. These intermediates then undergo a nih.govnih.gov-rearrangement to form a 1,4-imino aldehyde, which cyclizes to furnish the pyrrole (B145914) ring. researchgate.net Additionally, multi-component reactions involving oximes have been developed for the synthesis of 1,2,3,4-tetrasubstituted pyrroles. researchgate.net

Pyridines: Several synthetic strategies leverage oximes and their derivatives to construct the pyridine (B92270) ring. One modern approach involves the decarboxylative oxidative coupling of acetophenone (B1666503) oximes with arylacetic acids to yield 2,4,6-triaryl pyridines. Although this specific example uses an acetophenone oxime, the underlying principle of using an oxime as a nitrogen source in a cyclization cascade is broadly applicable. Other reported methods include the cyclocondensation of oxime acetates with aldehydes or the reaction of ketones with benzylamines, highlighting the versatility of oxime-related precursors in pyridine synthesis.

Other N-Heterocycles: The reactivity of oximes has been harnessed to create a wide variety of other heterocyclic systems. A comprehensive review of heterocycle synthesis from oximes highlights methods for preparing aziridines, tetrahydrofurans, and various fused ring systems. clockss.org For example, the reaction of sterically hindered hydroximoyl chlorides with aminomethylphosphonates can yield novel oxadiazaphosphorine rings. clockss.org

Functionalization of Complex Molecular Architectures

This compound is not only a precursor to simple heterocycles but also a valuable tool for the functionalization and construction of intricate molecular frameworks like spiro compounds and fused ring systems.

Spiro compounds, which contain two rings connected by a single common atom, and fused ring systems are important motifs in many natural products. rsc.org The chemistry of this compound and related structures is instrumental in building these complex architectures.

A key reaction is the 1,3-dipolar cycloaddition of the corresponding nitrile oxide to a cyclic alkene, which directly installs a spirocyclic isoxazoline ring system. lookchem.com For example, the reaction with indanone derivatives can produce novel spiroisoxazolines. lookchem.com While some oxidative coupling approaches using related trimethoxy benzophenones have failed to produce spirocyclic products, other non-oxidative methods have proven successful. ntu.ac.uk These often involve building a spiro ring onto a pre-existing six-membered ring, for instance, through the reaction of quinone monoketals with lithiated species to form spirolactones. ntu.ac.uk

The synthesis of fused ring systems often leverages the reactivity of the substituted benzene (B151609) ring in conjunction with the oxime or a derivative. Benzyne-mediated cyclization/functionalization cascades are powerful methods for constructing highly substituted benzene rings fused with N-heterocycles like indolines and indoles. researchgate.net While not starting directly from the oxime, these methods often use precursors derived from the corresponding benzaldehyde (B42025), demonstrating how the trimethoxybenzene core can be elaborated into complex fused systems. researchgate.net

The conversion of an oxime back to its parent carbonyl compound, a reaction known as deoximation, is a crucial transformation in organic synthesis. thieme-connect.com This reaction is often used after the oxime has served its purpose, for instance, as a protecting group. thieme-connect.com

Numerous methods exist for the regeneration of carbonyl compounds from oximes under mild conditions. thieme-connect.com These methods can be broadly classified as hydrolytic or oxidative. thieme-connect.com

A modern and environmentally friendly approach is electrooxidative deoximation. organic-chemistry.orgnih.gov This electrochemical protocol uses water as the oxygen source to convert both aldoximes and ketoximes into their corresponding carbonyl compounds with excellent functional group compatibility, avoiding the need for harsh chemical oxidants. organic-chemistry.orgnih.gov

Oxidative cleavage using chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC) has been used, although it can be more suitable for ketoximes than aldoximes to avoid over-oxidation. thieme-connect.com However, various modified chromate (B82759) reagents and conditions have been developed to improve yields and selectivity for aldehydes. thieme-connect.com

Table 2: Selected Reagents for Oxidative Deoximation

| Reagent System | Substrate Example | Yield (%) | Citation |

| Triethylammonium Chlorochromate (TEACC) | 3,4,5-Trimethoxybenzaldehyde (B134019) Oxime | 76 | thieme-connect.com |

| Pyridinium Chlorochromate (PCC) | Benzaldehyde Oxime | 56 | thieme-connect.com |

| Electrochemical Protocol | General Aldoximes/Ketoximes | Good to Excellent | organic-chemistry.org, nih.gov |

Data is sourced from general studies on deoximation reactions.

Use in Protecting and Activating Carbonyl Groups in Multistep Synthesis

The formation of an oxime from a carbonyl compound is a classic strategy for protection in multistep synthesis. nih.govthieme-connect.com The oxime group is stable to a variety of reaction conditions under which the parent aldehyde or ketone would react, such as with nucleophiles or reducing agents. The this compound can be formed from its parent aldehyde, 2,4,6-trimethoxybenzaldehyde, to protect the aldehyde functionality while other parts of the molecule are modified. ontosight.airsc.org

The stability of the oxime allows it to be carried through several synthetic steps before the carbonyl group is regenerated when needed. thieme-connect.com This strategy is essential for the synthesis of complex molecules where selective reactivity is required.

In addition to protection, the oxime group can also serve to activate the molecule for other transformations. nih.govthieme-connect.com For instance, the oxime can direct metallation to the α-carbon, enabling selective functionalization at that position. The formation of methoximes, in particular, has been used for the activation of carbonyl groups in C-H bond activation reactions and various coupling reactions. nih.gov This dual role as both a protecting and an activating group makes this compound and its derivatives powerful tools in the arsenal (B13267) of synthetic organic chemistry. nih.govthieme-connect.com

Contributions to Complex Organic Synthesis

This compound serves as a valuable synthetic intermediate and building block in organic chemistry, primarily leveraging the reactivity of the oxime functional group and the inherent electronic properties of the substituted benzene ring. Its utility stems from its role as a precursor to other reactive species and its ability to participate in various chemical transformations for the construction of more complex molecular frameworks.

Role as a Precursor for 1,3-Dipolar Cycloadditions

A significant application of this compound is its function as a stable precursor to 2,4,6-trimethoxybenzonitrile N-oxide. Nitrile N-oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes, to form five-membered heterocyclic rings like isoxazolines and isoxazoles. These heterocycles are prevalent scaffolds in many biologically active compounds and natural products.

The generation of the nitrile N-oxide from the oxime is typically achieved through an in-situ oxidation process. For instance, the oxime can be converted to the corresponding hydroximoyl chloride, which is then treated with a base to facilitate the elimination of hydrogen chloride, yielding the desired nitrile N-oxide.

One detailed study outlines the synthesis of this compound for its subsequent use as a 1,3-dipole precursor. rsc.org The synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine (B1172632) sulfate (B86663) in the presence of potassium hydroxide (B78521). rsc.org

Table 1: Synthesis of this compound rsc.orgniscpr.res.in

| Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|

| 2,4,6-Trimethoxybenzaldehyde | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Water | 89% |

| 2,4,6-Trimethoxybenzaldehyde | Hydroxylamine sulfate, Potassium hydroxide | Water/Ethanol (B145695) | Not specified |

The resulting oxime is a key intermediate because the electron-rich trimethoxyphenyl group provides stability to the precursor while influencing the reactivity and regioselectivity of the subsequent cycloaddition reactions of the derived nitrile N-oxide. This makes it a strategic building block for creating highly functionalized heterocyclic systems.

Utility as a Protecting Group and Synthetic Intermediate

The oxime functional group is generally recognized for its role in protecting carbonyl groups due to its stability under various reaction conditions. thieme-connect.com Oximes can be reliably introduced and later removed to regenerate the parent aldehyde or ketone, making this compound a potentially useful protected form of its parent aldehyde. thieme-connect.com

Furthermore, the parent compound, 2,4,6-trimethoxybenzaldehyde, is a known precursor in the synthesis of complex molecules. ontosight.aiontosight.ai For example, it has been used as a starting reagent for the regioselective synthesis of certain dihydrocoumarins and in the preparation of specific fluorescent probes for live-cell imaging. sigmaaldrich.com The conversion of this aldehyde to its oxime derivative opens up alternative synthetic pathways, allowing for transformations that might be incompatible with a free aldehyde group.

While direct total synthesis examples employing this compound are not extensively documented in readily available literature, the strategic use of closely related trimethoxy-substituted benzaldehydes highlights the potential of this structural motif. For instance, the isomer 2,4,5-trimethoxybenzaldehyde (B179766) was a key starting material in the total synthesis of the antitumor antibiotic (±)-streptonigrin. acs.org In this synthesis, the aldehyde was converted to a nitro compound and ultimately incorporated into the complex quinoline (B57606) D-ring system of the natural product. acs.org This illustrates the value of the trimethoxybenzene aldehyde scaffold as a foundational block in constructing intricate, biologically significant molecules.

The reactivity of the oxime moiety itself also presents synthetic opportunities. Oxime ethers, which can be formed from this compound, are intermediates in reactions such as the synthesis of substituted pyridines via ring-closing metathesis, demonstrating the versatility of the oxime functional group in forming complex heterocyclic structures. acs.org

Coordination Chemistry and Metal Complexes

2,4,6-Trimethoxybenzaldehyde (B41885) Oxime as a Ligand

2,4,6-Trimethoxybenzaldehyde oxime is a derivative of benzaldehyde (B42025), characterized by the presence of an oxime functional group and three methoxy (B1213986) substituents on the benzene (B151609) ring. The synthesis of this compound has been reported, with characterization data available from techniques such as Infrared (IR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy niscpr.res.inresearchgate.net.

Chelation Modes and Binding Affinity

The oxime group (C=N-OH) is the primary site for coordination with metal ions. Oximes can coordinate to a metal center in several ways. The nitrogen atom of the oxime group possesses a lone pair of electrons and can act as a donor. Additionally, the oxygen atom of the hydroxyl group can also coordinate to the metal ion, often after deprotonation, leading to the formation of a stable five-membered chelate ring involving the metal, oxygen, nitrogen, carbon, and the adjacent carbon of the benzene ring. This bidentate coordination through the nitrogen and oxygen atoms is a common feature of oxime ligands icm.edu.pl.

The binding affinity of this compound for different metal ions has not been extensively reported in the literature. However, it is expected to form stable complexes with transition metals like copper(II) and nickel(II), which have a strong affinity for nitrogen and oxygen donor ligands. The stability of these complexes would be influenced by factors such as the pH of the medium, which affects the deprotonation of the oxime's hydroxyl group, and the nature of the metal ion.

Influence of Methoxy Substituents on Ligand Properties

The three methoxy (-OCH₃) groups at the 2, 4, and 6 positions of the benzene ring are expected to significantly influence the electronic and steric properties of the ligand. Electronically, the methoxy groups are electron-donating through resonance, increasing the electron density on the benzene ring. This increased electron density can be transmitted to the oxime group, potentially enhancing the basicity of the nitrogen atom and thus its donor capability.

Sterically, the two methoxy groups at the ortho-positions (2 and 6) can create steric hindrance around the coordination site. This steric bulk might influence the geometry of the resulting metal complexes and could affect the approach of substrates in catalytic applications. The steric hindrance could also favor the formation of complexes with specific stoichiometries and coordination numbers.

Synthesis and Characterization of Metal Complexes (e.g., Cu(II), Ni(II))

While the synthesis of discrete metal complexes of this compound is not widely documented, general methods for the synthesis of copper(II) and nickel(II) complexes with other substituted benzaldehyde oximes are well-established. Typically, these syntheses involve the reaction of a metal salt (e.g., copper(II) chloride or nickel(II) chloride) with the oxime ligand in a suitable solvent, such as ethanol (B145695) icm.edu.pl. The reaction is often carried out at an elevated temperature to facilitate the complex formation icm.edu.pl.

The characterization of such complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds of the oxime group upon coordination would be indicative of complex formation. The disappearance of the O-H stretching vibration would suggest deprotonation and coordination of the oxygen atom.

UV-Visible Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the coordination sphere around the metal ion. For instance, d-d transitions can help in distinguishing between octahedral, tetrahedral, or square planar geometries.

Elemental Analysis: This technique would be used to determine the empirical formula of the complexes and to confirm the metal-to-ligand ratio.

Magnetic Susceptibility Measurements: These measurements would help in determining the magnetic moment of the complexes, providing insight into the oxidation state and the number of unpaired electrons on the metal center, which is also related to the coordination geometry.

Structural Elucidation of Coordination Compounds

The definitive determination of the three-dimensional structure of a coordination compound is achieved through single-crystal X-ray diffraction analysis. Although no crystal structure of a metal complex of this compound has been reported, a study on the crystal structure of its isomer, 3,4,5-trimethoxybenzaldehyde (B134019) oxime monohydrate, provides valuable insights researchgate.netjst.go.jp. In this related compound, the molecule exists in the E isomeric form, and the crystal structure is stabilized by intermolecular hydrogen bonds researchgate.netjst.go.jp.

For a hypothetical square planar complex of Ni(II) with two deprotonated this compound ligands, one would expect the nickel ion to be coordinated to the two nitrogen and two oxygen atoms of the ligands in a trans or cis arrangement. The bulky methoxy groups at the ortho positions would likely influence the planarity of the complex and the orientation of the phenyl rings. In the case of Cu(II), a similar square planar or a distorted octahedral geometry could be expected, depending on the coordination of solvent molecules or counter-ions in the axial positions.

Table 1: Spectroscopic Data for this compound and a Related Compound

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Reference |

| This compound | 8.07 (s, 1H, CH=N), 6.79 (s, 2H, Ar-H), 3.88 (s, 9H, -OCH₃) | 3684, 3020, 2930, 2856, 1708, 1583, 1416, 1239 | niscpr.res.in |

| 3,4,5-Trimethoxybenzaldehyde Oxime Monohydrate | Not provided in the cited abstract | Not provided in the cited abstract | researchgate.netjst.go.jp |

Note: The IR spectrum for this compound shows a variety of bands, with the band at 1583 cm⁻¹ likely corresponding to the C=N stretch.

Potential Applications of Metal-Oxime Complexes

Metal complexes of oximes have been investigated for a range of applications, including as catalysts in various organic transformations.

Catalytic Applications

Copper(II) and nickel(II) complexes, in particular, are known to catalyze a variety of reactions. For instance, copper complexes have been employed in oxidation reactions, such as the oxidation of alcohols and catechols unze.baresearchgate.net. Nickel complexes have shown catalytic activity in hydrogenation reactions and C-C coupling reactions incatt.nlnih.gov.

The metal complexes of this compound could potentially serve as catalysts in similar transformations. The electronic properties conferred by the methoxy groups could modulate the redox potential of the metal center, making it more suitable for certain catalytic cycles. The steric environment created by the ortho-methoxy groups could also introduce selectivity into the catalytic process, for example, by favoring the binding of smaller substrates. While specific catalytic studies on complexes of this compound are yet to be reported, the general catalytic potential of related copper and nickel oxime complexes suggests a promising area for future research.

Table 2: Potential Catalytic Applications of Metal-Oxime Complexes

| Metal Ion | Type of Reaction | Example of Substrate | Potential Product | General Reference |

| Cu(II) | Oxidation | Primary Alcohols | Aldehydes | researchgate.net |

| Cu(II) | Catecholase Activity | Catechol | o-Quinone | unze.ba |

| Ni(II) | Asymmetric Hydrogenation | Oximes | Chiral Hydroxylamines | incatt.nl |

| Ni(II) | Aryl-Aryl Coupling | Aryl Halides and Arylboronic Acids | Biaryls | nih.gov |

Absence of Research Data on Supramolecular Assembly of this compound Metal Complexes

Following a comprehensive review of available scientific literature, no specific research findings, crystal structures, or detailed studies on the supramolecular assembly of metal complexes containing the ligand this compound have been identified. The generation of a scientifically accurate article on this specific topic, complete with data tables and detailed research findings as requested, is not possible due to the lack of published data.

The study of supramolecular assembly in metal-oxime systems fundamentally relies on experimental data, primarily from single-crystal X-ray diffraction. This technique elucidates the precise three-dimensional arrangement of molecules in a solid state, revealing the non-covalent interactions that govern the formation of larger architectures. Key interactions in such systems typically include:

Hydrogen Bonding: The oxime functional group (-C=N-OH) is an excellent donor (from the -OH group) and acceptor (at the N and O atoms) of hydrogen bonds. This often leads to the formation of predictable patterns, such as dimeric pairs or extended one-dimensional chains. researchgate.netuni-bayreuth.de

π-π Stacking: The aromatic ring of the benzaldehyde derivative can interact with adjacent rings, contributing to the stability and dimensionality of the assembly. researchgate.net

Coordination Bonds: The initial formation of a complex requires the coordination of the metal ion to the oxime ligand, which can occur through the nitrogen and/or oxygen atoms of the oxime group.

While these principles are well-established for many other oxime-containing metal complexes, research specifically applying them to this compound does not appear in the accessible scientific record. researchgate.netresearchgate.net Literature on related compounds, such as those derived from 2,4,6-trihydroxybenzoic acid, shows how substituted benzene rings can form extensive hydrogen-bonded networks and coordination polymers. researchgate.netnih.gov However, without specific studies on this compound, any discussion of its supramolecular behavior with metals would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested section "5.4.2. Supramolecular Assembly of Metal-Oxime Systems" focusing solely on this compound cannot be provided.

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) on 2,4,6-Trimethoxybenzaldehyde (B41885) Oxime

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems. For oximes, DFT calculations can provide significant insights into their geometry, stability, and electronic nature.

Geometry Optimization and Conformational Analysis

The geometry of an oxime is characterized by the potential for syn and anti isomerism around the C=N double bond. In the case of 2,4,6-trimethoxybenzaldehyde oxime, these conformers would differ in the orientation of the hydroxyl group relative to the aldehyde proton.

Computational studies on substituted benzaldehyde (B42025) oximes, such as 4-methoxy-benzaldehyde oxime and 4-hydroxy-3-methoxy-benzaldehyde oxime, have consistently shown that the anti conformer is more stable than the syn conformer. tandfonline.comresearchgate.net This preference is often attributed to a combination of steric and electronic factors. For this compound, significant steric hindrance would be expected between the hydroxyl group of the oxime and the methoxy (B1213986) group at the 2-position of the benzene (B151609) ring in the syn conformation. Therefore, it is highly probable that the anti conformer is the thermodynamically favored geometry.

DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine the most stable conformers. tandfonline.comresearchgate.net These calculations would likely reveal a non-planar arrangement of the methoxy groups relative to the benzene ring to minimize steric strain.

Table 1: Predicted Conformational Stability of this compound This table is predictive and based on studies of analogous compounds.

| Conformer | Relative Energy (kcal/mol) | Key Steric Interaction |

|---|---|---|

| anti | 0 (most stable) | Minimal |

Electronic Structure and Molecular Orbitals

The electronic properties of this compound are significantly influenced by the electron-donating methoxy groups. These groups increase the electron density of the aromatic ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule.

In analogous methoxy-substituted benzaldehyde oximes, the HOMO is typically localized on the aromatic ring and the methoxy groups, while the LUMO is distributed over the C=N-OH fragment. tandfonline.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The presence of three electron-donating methoxy groups in this compound is expected to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap and enhancing its reactivity compared to unsubstituted benzaldehyde oxime.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For oximes, the MEP typically shows a negative potential (red and yellow regions) around the electronegative oxygen and nitrogen atoms of the oxime group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits a positive potential (blue region), indicating its susceptibility to nucleophilic attack. researchgate.net

Reaction Mechanism Studies of Transformations Involving this compound

Computational studies have been instrumental in elucidating the mechanisms of reactions involving oximes. The formation of oximes from aldehydes and hydroxylamine (B1172632) is catalyzed by acid. DFT calculations have shown that this reaction proceeds through a classical imine formation pathway, with the rate-determining step often being the dehydration of the carbinolamine intermediate. researchgate.net

Furthermore, oximes can undergo various transformations. For instance, the intramolecular transfer of an oxime group to form isoxazolines has been studied using DFT. These calculations have identified the water-addition and -expulsion steps as having the highest energy barriers. nih.govacs.org Another computationally investigated reaction is the reductive rearrangement of oximes to secondary amines, catalyzed by Lewis acids like B(C₆F₅)₃ with hydrosilanes as reducing agents. rsc.org These studies suggest multiple possible pathways, with the preferred route being influenced by the reaction conditions. rsc.org

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict spectroscopic parameters such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. For related compounds like m-nitrobenzaldehyde oxime, theoretical vibrational spectra calculated using the B3LYP method have shown good agreement with experimental data after applying a scaling factor. niscpr.res.in

For this compound, one would expect characteristic vibrational modes associated with the O-H, C=N, N-O, and C-O stretching, as well as aromatic C-H and C=C stretching. Theoretical calculations would aid in the precise assignment of these bands in the experimental spectra. Similarly, ¹H and ¹³C NMR chemical shifts can be predicted. The protons of the methoxy groups and the aromatic ring would have distinct chemical shifts influenced by their electronic environment. The proton of the oxime hydroxyl group would likely be a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The oxime functional group is a potent hydrogen bond donor (through the -OH group) and acceptor (through the nitrogen and oxygen atoms). Molecular modeling studies on various oximes have highlighted the importance of hydrogen bonding in their crystal packing and in their interactions with biological targets. researchgate.netresearchgate.netacs.org

For this compound, the hydroxyl group can form strong hydrogen bonds with solvent molecules or other oxime molecules in the solid state. The nitrogen atom of the oxime can also act as a hydrogen bond acceptor. These interactions play a crucial role in the supramolecular assembly of the compound. acs.org

In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules can also contribute to the stability of the crystal lattice. The presence of the methoxy and oxime substituents will influence the geometry and strength of these interactions. Computational models can be used to visualize and quantify the energies of these non-covalent interactions, providing a deeper understanding of the solid-state structure of this compound.

Future Research Directions and Outlook

Development of Novel Synthetic Methodologies

The synthesis of 2,4,6-Trimethoxybenzaldehyde (B41885) oxime is a fundamental step for its further investigation and application. While classical condensation methods are available, future research is geared towards the development of more efficient, sustainable, and environmentally benign synthetic routes.

One promising area is the advancement of eco-friendly catalytic systems . A recently developed method utilizes manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as an inexpensive and environmentally friendly catalyst for the methoximation of 2,4,6-trimethoxybenzaldehyde, achieving a high yield of 97%. nih.gov This reaction proceeds under mild conditions in ethanol (B145695), highlighting a step towards greener synthesis. nih.gov Future work could focus on expanding the scope of such catalysts, exploring other earth-abundant metals, and optimizing reaction conditions to further improve efficiency and reduce waste.

Another avenue of exploration is the development of catalyst-free synthetic methods . Studies on other aryl aldehydes have shown that the synthesis of oximes can be achieved with high efficiency in mineral water at room temperature, obviating the need for a catalyst. ias.ac.in The dissolved minerals in the water are believed to facilitate the reaction. ias.ac.in Applying this methodology to 2,4,6-trimethoxybenzaldehyde could offer a highly economical and practical industrial-scale synthesis.

Furthermore, microwave-assisted synthesis presents an opportunity to dramatically reduce reaction times. google.com While not yet specifically reported for 2,4,6-Trimethoxybenzaldehyde oxime, microwave irradiation has been successfully used for the synthesis of other organic compounds, including the reductive amination of the parent aldehyde. google.com Investigating the application of microwave technology to the oximation of 2,4,6-trimethoxybenzaldehyde could lead to rapid and high-yield production.

Exploration of New Reactivity Pathways

The reactivity of the oxime functionality is diverse, and a thorough exploration of the specific reactivity of this compound is a key area for future research. The electron-rich nature of the trimethoxy-substituted benzene (B151609) ring is expected to influence its reactivity in various transformations.

A significant area of future study is the Beckmann rearrangement . This classic reaction transforms oximes into amides, which are valuable building blocks in organic synthesis. chemie-brunschwig.ch The rearrangement can be catalyzed by various acids and reagents. chemie-brunschwig.ch Investigating the Beckmann rearrangement of this compound would provide access to the corresponding substituted benzamide, a potentially valuable intermediate for pharmaceuticals and functional materials. The stereospecificity of the rearrangement, which is dependent on the migrating group being anti-periplanar to the leaving group, would also be a key aspect to study.

The participation of this compound in metal-catalyzed cross-coupling reactions is another fertile ground for research. Oximes can serve as precursors to various nitrogen-containing compounds. Transition metal-catalyzed reactions, such as those involving palladium, have been widely used for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chchemie-brunschwig.ch Exploring the coupling of this compound with various partners could lead to the synthesis of novel and complex molecular architectures.

Furthermore, the generation and subsequent reactions of iminyl radicals from this compound could open up new synthetic possibilities. The N-O bond in oximes can be cleaved under thermal or photochemical conditions to form these reactive intermediates, which can then be used to synthesize a variety of nitrogen-containing heterocycles, amino alcohols, and amines.

Expanding Applications in Catalysis and Material Science

The unique properties of this compound make it a promising candidate for applications in catalysis and material science.

In the realm of catalysis , this oxime can be explored as a ligand for transition metal complexes. The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers, and the electronic properties of the resulting complexes can be tuned by the methoxy (B1213986) substituents on the aromatic ring. Such complexes could find applications in various catalytic transformations. For instance, Schiff bases derived from the closely related 2,4,5-trimethoxybenzaldehyde (B179766) have been used to synthesize metal complexes with potential biological activity. acs.org

In material science , this compound can be incorporated into polymers to create materials with novel properties. The parent aldehyde has been used in the synthesis of pH-responsive copolymer assemblies for controlled drug release. nih.gov The oxime derivative could be similarly employed to create dynamic-covalent polymers. Oxime bonds can be reversible under specific conditions, allowing for the development of self-healing or responsive materials. rsc.org For example, the formation of thermo-responsive polymers with a lower critical solution temperature (LCST) could be investigated, which have significant potential in biomedical applications like drug delivery and tissue engineering. researchgate.netnih.gov

Advanced Computational Studies for Rational Design

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental work. Future research on this compound will greatly benefit from advanced computational studies.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. uic.edunih.gov Such studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and electronic properties. uic.edu DFT can also be used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, aiding in the characterization of the compound. uic.edu

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within larger assemblies. researchgate.net These simulations can provide information on conformational preferences and intermolecular interactions, which are essential for understanding its role in supramolecular chemistry and materials science. nih.gov For instance, MD simulations could model the assembly of the oxime into larger structures and predict their stability and dynamic behavior.

By combining these computational approaches, a rational design of new experiments can be achieved. For example, computational screening could identify the most promising catalytic systems or predict the properties of novel polymers incorporating this oxime, thus saving significant experimental time and resources.

Integration into Supramolecular Architectures with Tunable Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is a key area where this compound could have a significant impact. The ability of the oxime group to act as both a hydrogen bond donor and acceptor makes it an excellent building block for constructing complex supramolecular assemblies. researchgate.net

Future research should focus on the design and synthesis of hydrogen-bonded networks involving this compound. The interplay of hydrogen bonding with other non-covalent interactions, such as π-π stacking of the aromatic rings, could lead to the formation of well-defined one-, two-, or three-dimensional structures. The crystal structure of the related 2,4,5-trimethoxybenzaldehyde monohydrate reveals the formation of one-dimensional polymeric chains through O-H···O hydrogen bonding. Similar studies on this compound would be highly valuable.

The compound's potential in host-guest chemistry is another exciting avenue. The parent aldehyde, 2,4,6-trimethoxybenzaldehyde, has been used to modify dextran (B179266) for the synthesis of dual acid-responsive supramolecular nanoparticles. The oxime derivative could be incorporated into similar systems, where the oxime functionality could provide additional binding sites or tunable properties. Investigating the inclusion of this oxime within cyclodextrins or other host molecules could lead to new materials for controlled release or sensing applications. The study of host-guest interactions in the closely related 3,4,5-Trimethoxybenzaldehyde (B134019) oxime provides a precedent for such research.

By systematically studying these supramolecular interactions, it will be possible to create novel materials with tunable optical, electronic, or responsive properties, further expanding the application scope of this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,6-trimethoxybenzaldehyde oxime, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in methanol or ethanol under reflux. Base catalysts (e.g., NaOH) are often used to drive the reaction to completion. For example, hydroxylamine hydrochloride reacts with the aldehyde at 60–80°C for 4–6 hours, yielding the oxime derivative .

- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of hydroxylamine to aldehyde significantly affect reaction efficiency. Lower yields (<50%) are reported in aqueous media due to poor solubility, while ethanol/methanol systems achieve >75% yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Distinct signals for methoxy groups (δ ~3.8–3.9 ppm), oxime proton (δ ~8.2–8.5 ppm), and aromatic protons (δ ~6.1–6.3 ppm) confirm structure .

- IR Spectroscopy : Strong absorption bands at ~3200–3400 cm⁻¹ (O–H/N–H stretch) and ~1630 cm⁻¹ (C=N stretch) validate the oxime functional group .

- Mass Spectrometry : Molecular ion peaks at m/z 195–197 (M⁺) align with the molecular formula C₁₀H₁₃NO₄ .

Advanced Research Questions

Q. How does this compound contribute to pH-responsive nanoparticle design?

- Mechanistic Insight : Polymers incorporating this oxime exhibit pH-dependent hydrolysis under mildly acidic conditions (pH ~5), transitioning from hydrophobic to hydrophilic states. This triggers nanoparticle expansion from ~100 nm to >1000 nm, enhancing tumor-targeted drug delivery .

- Experimental Validation : Dynamic light scattering (DLS) and TEM confirm size changes. Folic acid-PEG conjugation improves colloidal stability and targeting .

Q. What role does this compound play in synthesizing bioactive dihydropyrimidines?

- Synthetic Application : The oxime reacts with urea and methyl acetate in ethanol under acid catalysis (e.g., acetic acid) to form dihydropyrimidines. Key steps include:

Cyclocondensation : Oxime acts as a nucleophile, attacking the in-situ-generated acylated intermediate.

Regioselectivity : Methoxy groups direct substitution to the para position, yielding 4-(2,4,6-trimethoxyphenyl)-tetrahydropyrimidines (74% yield) .

- Bioactivity : Derivatives show antibacterial activity against S. aureus (MIC: 16–32 µg/mL) .

Q. How can this compound be utilized in colorimetric detection assays?

- Mechanism : In concentrated HCl, the oxime forms a brown-red charge-transfer complex with indole (λₘₐₓ = 488 nm). Reaction parameters include:

Q. What are the challenges in optimizing metal complexes derived from this compound?

- Coordination Chemistry : The oxime’s N and O atoms bind to Cu(II), Fe(II), and Co(II), forming octahedral or square-planar complexes. Challenges include:

- Solubility : Polar solvents (DMF, DMSO) are required for stable complexation.

- Ligand Design : Trifluoromethyl or nitro substituents enhance antimicrobial activity but complicate synthesis .

Methodological Considerations

Q. How do reaction conditions affect the regioselectivity of oxime-derived propargyl alcohols?

- Case Study : Reaction of this compound with propargyl bromide in THF using Tebbe reagent yields 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-ol (65% yield). Key factors:

- Catalyst : Tebbe reagent ensures α-selectivity.

- Temperature : Reactions at –20°C minimize side-product formation .

- Characterization : ¹H NMR (δ 2.42 ppm, ≡C–H) and MS ([M–H₂O+H]⁺ = 205.3 m/z) confirm structure .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points for this compound derivatives: How to resolve?

- Issue : Melting points for dihydropyrimidine derivatives vary between 252–254°C and 119–120°C for propargyl alcohols .

- Resolution : Differences arise from crystallinity and substituent effects. Purification via column chromatography (silica gel, hexane/EtOAc) standardizes melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.